N-(1,1-dioxothiolan-3-yl)-6-pyrazol-1-ylpyrimidin-4-amine
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Overview
Description
N-(1,1-dioxothiolan-3-yl)-6-pyrazol-1-ylpyrimidin-4-amine is a synthetic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a thiolane ring with a dioxo group, a pyrazolyl group, and a pyrimidinyl amine group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxothiolan-3-yl)-6-pyrazol-1-ylpyrimidin-4-amine typically involves the reaction of 3-aminothiolane with pyrazolyl and pyrimidinyl derivatives under specific conditions. The reaction is often catalyzed by strong bases such as potassium hydroxide (KOH) in aprotic solvents like ethanol or dimethylformamide (DMF) to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve optimization of solvent systems and reaction conditions to achieve high yield and purity. The use of continuous flow reactors and automated synthesis systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxothiolan-3-yl)-6-pyrazol-1-ylpyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The pyrazolyl and pyrimidinyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted pyrazolyl and pyrimidinyl derivatives.
Scientific Research Applications
N-(1,1-dioxothiolan-3-yl)-6-pyrazol-1-ylpyrimidin-4-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-tumor and anti-inflammatory activities.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of N-(1,1-dioxothiolan-3-yl)-6-pyrazol-1-ylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes by binding to their active sites, thereby modulating biochemical pathways. For instance, it may inhibit protein tyrosine phosphatases, leading to altered cellular signaling and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- N-(1,1-dioxothiolan-3-yl)-2-phenylacetamide
- N-(1,1-dioxothiolan-3-yl)-2-(3-methoxyphenoxy)acetamide
- N-(1,1-dioxothiolan-3-yl)-4-nitrobenzamide
Uniqueness
N-(1,1-dioxothiolan-3-yl)-6-pyrazol-1-ylpyrimidin-4-amine stands out due to its unique combination of a thiolane ring with a dioxo group, a pyrazolyl group, and a pyrimidinyl amine group. This structural uniqueness imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C11H13N5O2S |
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Molecular Weight |
279.32 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-6-pyrazol-1-ylpyrimidin-4-amine |
InChI |
InChI=1S/C11H13N5O2S/c17-19(18)5-2-9(7-19)15-10-6-11(13-8-12-10)16-4-1-3-14-16/h1,3-4,6,8-9H,2,5,7H2,(H,12,13,15) |
InChI Key |
CWZZJUMGGKVZEM-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1NC2=CC(=NC=N2)N3C=CC=N3 |
Origin of Product |
United States |
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